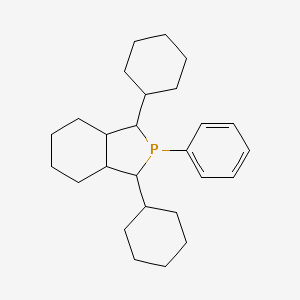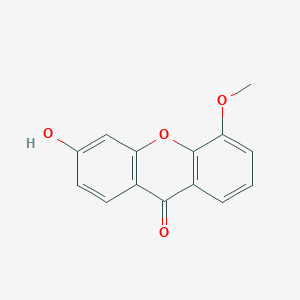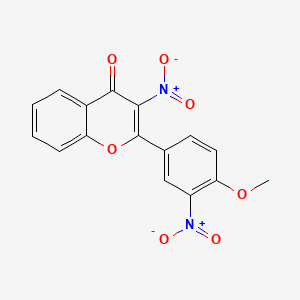
3,3'-Dinitro-4'-methoxyflavone
Vue d'ensemble
Description
3,3’-Dinitro-4’-methoxyflavone is a synthetic flavonoid derivative characterized by the presence of two nitro groups at the 3 and 3’ positions and a methoxy group at the 4’ position on the flavone backbone. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dinitro-4’-methoxyflavone typically involves the nitration of 4’-methoxyflavone. The process begins with the preparation of 4’-methoxyflavone, which can be synthesized through the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The nitration step involves treating 4’-methoxyflavone with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 3’ positions.
Industrial Production Methods
Industrial production of 3,3’-Dinitro-4’-methoxyflavone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dinitro-4’-methoxyflavone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3,3’-Diamino-4’-methoxyflavone.
Oxidation: 3,3’-Dinitro-4’-hydroxyflavone.
Substitution: Various substituted flavones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives and as a reagent in organic synthesis.
Biology: Investigated for its biological activities, including antiproliferative effects on cancer cells and inhibition of specific enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3,3’-Dinitro-4’-methoxyflavone involves its interaction with cellular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits specific enzymes, such as aminopeptidase N (CD13), which plays a role in cancer cell proliferation and survival. The nitro groups and methoxy group contribute to the compound’s ability to interact with these molecular targets.
Comparaison Avec Des Composés Similaires
3,3’-Dinitro-4’-methoxyflavone can be compared with other flavonoid derivatives, such as:
3,3’-Diamino-4’-methoxyflavone: Similar structure but with amino groups instead of nitro groups, leading to different biological activities.
3,4’-Dimethoxyflavone: Lacks the nitro groups, resulting in different chemical reactivity and biological properties.
3,3’,4’,5,7-Pentahydroxyflavone (Quercetin): A naturally occurring flavonoid with multiple hydroxyl groups, known for its antioxidant and anti-inflammatory activities.
The uniqueness of 3,3’-Dinitro-4’-methoxyflavone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoid derivatives.
Propriétés
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-3-nitrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O7/c1-24-13-7-6-9(8-11(13)17(20)21)16-14(18(22)23)15(19)10-4-2-3-5-12(10)25-16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQQTIUGUOCTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172070 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187585-43-9 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187585439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



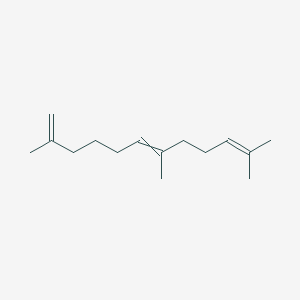

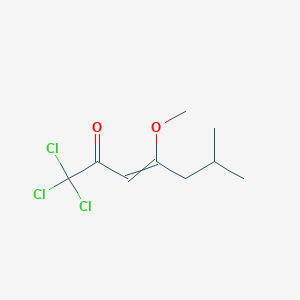
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
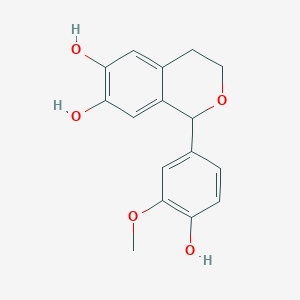
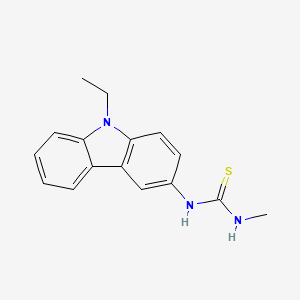
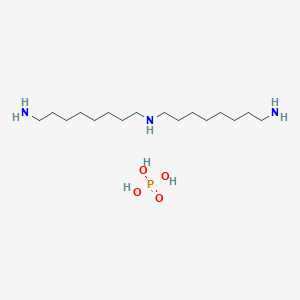
![(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B14246921.png)
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)

